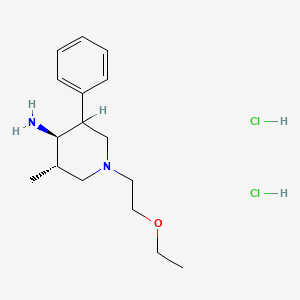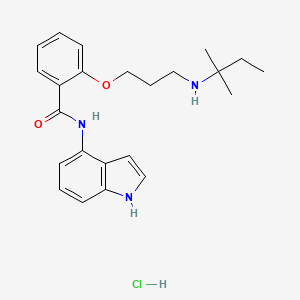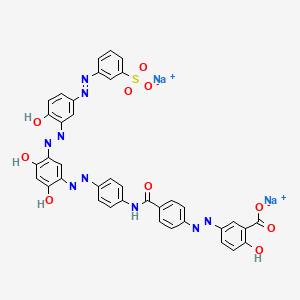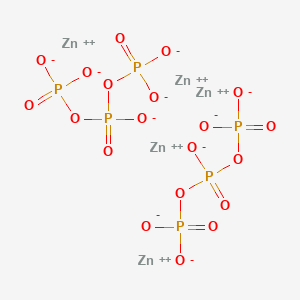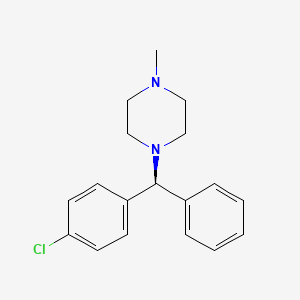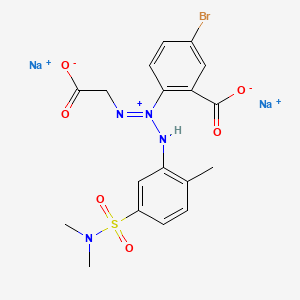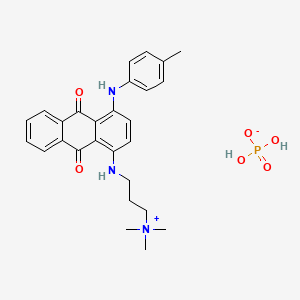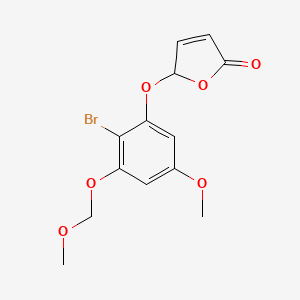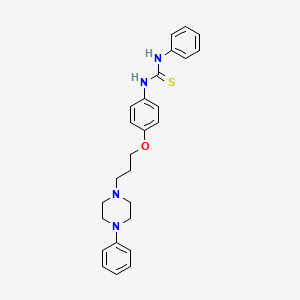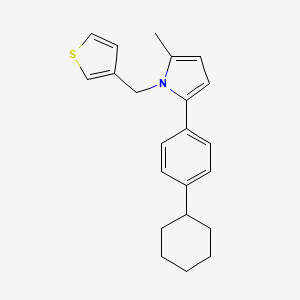
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide is a synthetic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.40 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propionanilide and the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for these receptors .
Comparación Con Compuestos Similares
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can be compared with other similar compounds, such as:
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar pharmacological effects but different structural features.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the substituent groups, leading to differences in potency and safety profiles.
Propiedades
Número CAS |
97020-73-0 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)18(14-9-5-4-6-10-14)13(2)16(20)17-11-7-8-12-17/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |
Clave InChI |
ATCOBBKSXIUUSI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


